molecular formula C10H9NO2 B13411063 3-Methoxy-3-indolecarboxaldehyde

3-Methoxy-3-indolecarboxaldehyde

Cat. No.: B13411063
M. Wt: 175.18 g/mol
InChI Key: JHXXXHWAEIUMTJ-UHFFFAOYSA-N
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Description

3-Methoxy-3-indolecarboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-indolecarboxaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the reduction of indole-3-carboxaldehyde derivatives in the presence of a copper or copper oxide-based hydrogenation catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or hydrogenation processes. These methods are advantageous due to their high yields and cost-effectiveness. The use of inexpensive catalysts and environmentally safe processes further enhances their industrial viability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-indolecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methoxy-3-indolecarboxaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to modulate the activity of enzymes and receptors involved in cellular signaling pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carbaldehyde
  • Indole-3-acetic acid
  • Indole-3-carboxylic acid

Uniqueness

3-Methoxy-3-indolecarboxaldehyde is unique due to the presence of a methoxy group at the 3-position of the indole ring. This structural modification enhances its reactivity and biological activity compared to other indole derivatives . The methoxy group also influences the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-methoxyindole-3-carbaldehyde

InChI

InChI=1S/C10H9NO2/c1-13-10(7-12)6-11-9-5-3-2-4-8(9)10/h2-7H,1H3

InChI Key

JHXXXHWAEIUMTJ-UHFFFAOYSA-N

Canonical SMILES

COC1(C=NC2=CC=CC=C21)C=O

Origin of Product

United States

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